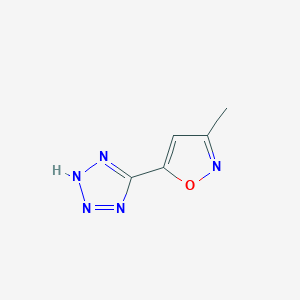
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an isoxazole and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with sodium azide and a suitable catalyst under controlled conditions . Another approach includes the use of microwave-assisted reactions to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1H-tetrazol-5-yl)isophthalic acid
- 5-(1H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid
- 5-(1H-tetrazol-5-yl)benzene-1,4-dicarboxylic acid
Uniqueness
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both isoxazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
13600-37-8 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
InChI-Schlüssel |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Kanonische SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Synonyme |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















